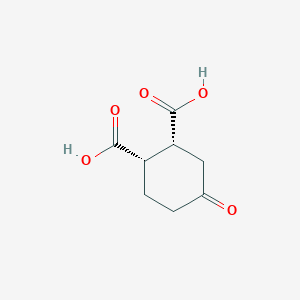
2-(1-Methyl-2-imidazolyl)-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the methyl group at the 1-position . The propan-2-amine group can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the alkylation and substitution reactions. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-imidazole: Lacks the propan-2-amine group, making it less versatile in certain applications.
2-methyl-1H-imidazole: Similar structure but without the propan-2-amine group, limiting its biological activity.
1H-imidazole-4,5-dicarboxylic acid: Contains additional carboxylic acid groups, altering its chemical properties and applications.
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the imidazole ring and the propan-2-amine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-(1-methylimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)6-9-4-5-10(6)3/h4-5H,8H2,1-3H3 |
Clé InChI |
PKMTXLQLSZLELD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
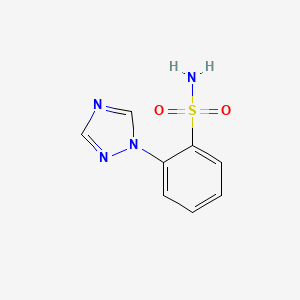
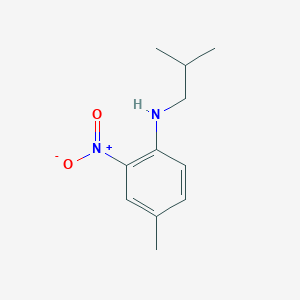
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
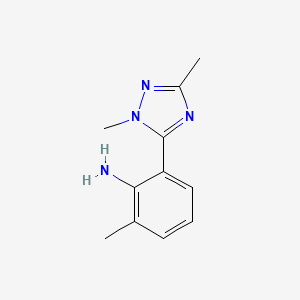

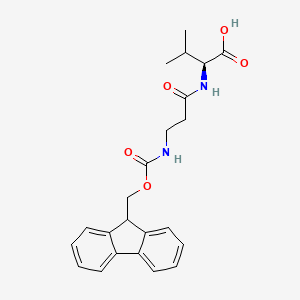
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)

